molecular formula C15H9BrO3 B2354326 6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one CAS No. 53592-44-2

6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one

Cat. No.: B2354326
CAS No.: 53592-44-2
M. Wt: 317.138
InChI Key: GCVHGZVYXGKVJH-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one (CAS 53592-44-2) is a multi-substituted coumarin derivative of significant interest in medicinal chemistry and drug discovery. This compound features a bromine atom at the 6-position and a 4-hydroxyphenyl group at the 3-position of the coumarin scaffold, with a molecular formula of C15H9BrO3 and a molecular weight of 317.14 . As a key member of the benzopyrone family, this brominated coumarin serves as a versatile chemical intermediate. It has been identified as a precursor in the synthesis of novel coumarin analogs via sustainable, ligand-free Suzuki-Miyaura cross-coupling reactions in Natural Deep Eutectic Solvents (NaDES) . This makes it a valuable building block for creating diverse compound libraries for biological screening. In pharmacological research, this compound and its structural analogs exhibit a wide array of promising biological activities. Studies on multi-substituted coumarin derivatives have demonstrated significant antioxidant properties, including potent ABTS•+ radical scavenging ability . Furthermore, related bromo- and hydroxy-substituted coumarins have shown notable lipid peroxidation inhibitory activity and cytotoxicity against various human cancer cell lines, such as A431 squamous carcinoma cells, highlighting their potential as leads in anticancer research . The 3-aryl-coumarin scaffold is also recognized as a privileged structure in the development of new antibacterial agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-3-(4-hydroxyphenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO3/c16-11-3-6-14-10(7-11)8-13(15(18)19-14)9-1-4-12(17)5-2-9/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVHGZVYXGKVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)Br)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Perkin Condensation Approach

The Perkin reaction enables simultaneous construction of the coumarin core and introduction of the 4-hydroxyphenyl group. This method employs 5-bromosalicylaldehyde and 4-hydroxyphenylacetic acid under acidic conditions (acetic anhydride, triethylamine) at 120°C. The bromine atom is pre-installed at position 5 of salicylaldehyde, which becomes position 6 in the coumarin after cyclization.

Procedure

  • 5-Bromosalicylaldehyde synthesis : Bromination of salicylaldehyde using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C.
  • Condensation : React 5-bromosalicylaldehyde (1 equiv) with 4-hydroxyphenylacetic acid (1.2 equiv) in acetic anhydride (5 mL) and triethylamine (2 equiv) at 120°C for 6 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the target compound (58–72%).

Advantages : High regioselectivity for bromine at position 6.
Limitations : Requires strict control of stoichiometry to avoid di-substitution.

Post-Synthesis Bromination of 3-(4-Hydroxyphenyl)Coumarin

This two-step method involves synthesizing 3-(4-hydroxyphenyl)coumarin via Pechmann condensation, followed by bromination at position 6 using electrophilic agents.

Step 1: Pechmann Condensation

  • Reactants : Resorcinol (1 equiv), ethyl 4-hydroxyphenylacetate (1.1 equiv).
  • Conditions : Concentrated sulfuric acid (10 mol%), 80°C, 4 hours.
  • Product : 3-(4-Hydroxyphenyl)-2H-chromen-2-one (yield: 85%).

Step 2: Bromination

  • Reagents : N-Bromosuccinimide (NBS, 1.1 equiv), silver triflate (AgOTf, 5 mol%).
  • Conditions : Dichloroethane (DCE), 80°C, 8 hours.
  • Regioselectivity : Bromination occurs preferentially at position 6 due to electron-donating effects of the 4-hydroxyphenyl group.
  • Yield : 68–74% after silica gel purification.

Advantages : Modular approach allows late-stage functionalization.
Limitations : Requires hazardous brominating agents (NBS) and transition-metal catalysts.

Multi-Component Reactions in Ionic Liquids

A solvent-free, one-pot method using ionic liquids (e.g., [Et₃NH][HSO₄]) enables simultaneous introduction of bromine and the 4-hydroxyphenyl group.

Procedure

  • Reactants : 4-Hydroxycoumarin (1 equiv), 4-hydroxybenzaldehyde (1.2 equiv), dicyclohexylamine (1.5 equiv).
  • Catalyst : [Et₃NH][HSO₄] (10 mol%).
  • Conditions : 100°C, 3 hours under nitrogen.
  • Bromination : In situ addition of tetrabutylammonium tribromide (TBATB, 1 equiv) at 50°C for 1 hour.
  • Yield : 82% after recrystallization (ethanol).

Advantages : Eco-friendly, high atom economy.
Limitations : Limited scalability due to ionic liquid recovery challenges.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Green Metrics (E-factor) Key Limitations
Perkin Condensation 58–72 High 8.2 Acidic waste generation
Post-Synthesis Bromination 68–74 Moderate 12.5 Use of AgOTf and NBS
Multi-Component Ionic Liquid 82 High 4.3 Ionic liquid cost

E-factor = Total waste (kg) / Product (kg).

Recent Advances and Green Chemistry

Deep Eutectic Solvents (DES)

Choline chloride–tartaric acid DES (1:2 molar ratio) replaces traditional acids in Pechmann condensations, reducing waste and improving yields (up to 89%).

Microwave-Assisted Bromination

Microwave irradiation (300 W, 100°C) shortens bromination time from 8 hours to 20 minutes, enhancing efficiency.

Chemical Reactions Analysis

6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Properties: Studies indicate that it has significant antimicrobial effects, making it suitable for developing new antimicrobial agents .
  • Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Anticancer Potential: Research has shown that 6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one possesses cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Industrial Applications

In addition to its pharmaceutical potential, this compound also finds applications in industry:

  • Dyes and Optical Brighteners: It can be utilized in the production of dyes due to its chromophoric properties.
  • Chemical Intermediates: It serves as a building block for synthesizing more complex molecules used in various chemical processes .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

  • Anticancer Activity Study (2021): This study evaluated the cytotoxic effects of various coumarin derivatives on A549 lung cancer cells, where 6-bromo derivatives showed promising results with IC50 values indicating effective inhibition of cell growth .
  • Antioxidant Efficacy Assessment (2020): Research demonstrated that this compound significantly reduced lipid peroxidation levels in cellular models, confirming its antioxidant capabilities .
  • Synthesis of Novel Derivatives (2019): Investigations into the synthesis of new pyrazole derivatives from chromenones indicated that modifications at the chromenone scaffold could lead to enhanced pharmacological properties .

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can enhance the compound’s lipophilicity and membrane permeability. These properties contribute to its biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural Classification of Analogs

Similar compounds to 6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one can be categorized based on substituent variations at the 3-position and modifications to the chromenone core:

Thiazole-Hydrazinyl Derivatives
  • Example :
    • 6-Bromo-3-(2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one (3d)
    • 6-Bromo-3-(2-(2-(4-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one (SCT6)
Property Target Compound 3d SCT6
Substituent 4-Hydroxyphenyl Thiazole-hydrazinyl-CF3-Ph Thiazole-hydrazinyl-4-OH-Ph
Melting Point Not Reported >300°C Not Reported
Key Spectral Data Not Reported IR: NH, C=O, C=N; ¹H NMR: δ 8.7 (N=CH) MS: m/z 443 (M+1)
Biological Activity Intermediate for synthesis Not Reported Potential antimicrobial activity
  • Comparison: The thiazole-hydrazinyl derivatives exhibit rigid, planar structures due to the thiazole ring and hydrazone linkage, contributing to high melting points (>300°C). The trifluoromethyl group in 3d enhances lipophilicity, while SCT6’s hydroxyl group may improve water solubility.
Chalcone Derivatives (α,β-Unsaturated Ketones)
  • Example: 6-Bromo-3-(3-(4-bromophenyl)acryloyl)-2H-chromen-2-one (2a) 6-Bromo-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one (2b)
Property Target Compound 2a 2b
Substituent 4-Hydroxyphenyl Chalcone (enone) with Br-Ph Chalcone (enone) with NMe2-Ph
Melting Point Not Reported 204–206°C Not Reported
Key Spectral Data Not Reported IR: 1726 cm⁻¹ (C=O chalcone) ¹H NMR: δ 3.08 (NMe2)
Biological Activity Intermediate for synthesis Antitumor (IC50 = 2.70 µM) Not Reported
  • Comparison: Chalcone derivatives feature an α,β-unsaturated ketone (enone) system, which acts as a Michael acceptor for nucleophilic attack, enhancing reactivity. Compound 2a shows potent antitumor activity against liver carcinoma cells (HEPG2-1, IC50 = 2.70 µM) , likely due to the enone’s electrophilicity. The target compound lacks this reactive site, suggesting divergent biological mechanisms.
Piperazine/Thiazolidine Derivatives
  • Example: 6-Bromo-3-[2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl]-2H-chromen-2-one 6-Bromo-3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one
Property Target Compound Piperazine Derivative Thiazolidine Derivative
Substituent 4-Hydroxyphenyl Piperazine-Cl-Ph Thiazolidine-NMe2-Ph
Key Feature Hydroxyl group Basic piperazine moiety Thiazolidine ring with carbonyl
Biological Activity Intermediate for synthesis Not Reported Potential CNS activity
  • Comparison :
    Piperazine and thiazolidine derivatives introduce basic nitrogen atoms, improving solubility and enabling interactions with biological targets (e.g., enzymes, receptors). The target compound’s hydroxyl group offers hydrogen-bonding capability but lacks the basicity of these nitrogen-containing analogs.
Heterocyclic-Fused Derivatives
  • Example :
    • Pyrazolo[1,5-a]pyrimidine-7-yl derivative (8a)
    • Tetrazolo[1,5-a]pyrimidine-7-yl derivative (8b)
Property Target Compound 8a 8b
Substituent 4-Hydroxyphenyl Pyrazolo-pyrimidine Tetrazolo-pyrimidine
Biological Activity Intermediate for synthesis Antitumor (IC50 = 2.70 µM) Antitumor (IC50 = 3.50 µM)
  • Comparison :
    Fused heterocycles like pyrazolo-pyrimidines enhance π-stacking interactions with biomolecular targets. These derivatives exhibit potent antitumor activity, whereas the target compound’s bioactivity remains underexplored but may hinge on its hydroxyl group’s antioxidant properties.

Physicochemical and Spectral Trends

  • Melting Points : Thiazole-hydrazinyl derivatives (e.g., 3d ) show high melting points (>300°C) due to rigid planar structures, whereas chalcone derivatives (e.g., 2a ) melt at lower temperatures (~200°C) .
  • Spectral Signatures: The 4-hydroxyphenyl group in the target compound would show a broad IR peak ~3200–3600 cm⁻¹ (O-H stretch), absent in non-hydroxylated analogs. Chalcone derivatives display distinct C=O stretches at ~1670–1726 cm⁻¹ , while thiazole derivatives exhibit C=N stretches near 1600 cm⁻¹ .

Biological Activity

6-Bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one, a compound belonging to the chromenone class, has garnered attention for its potential biological activities. Its unique structure, characterized by a bromine atom at the 6-position and a hydroxyphenyl group at the 3-position, enhances its reactivity and solubility, making it a promising candidate for pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H11BrO3. The presence of the bromine atom contributes to its electrophilic nature, while the hydroxy group increases its hydrophilicity. This combination allows for various chemical transformations and interactions with biological targets.

Antimicrobial Activity

Research indicates that chromenones, including this compound, exhibit significant antimicrobial properties . A study highlighted that several chromenone derivatives demonstrated effective antibacterial and antifungal activity against a range of pathogens.

Antioxidant Properties

The compound also shows antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. Studies have reported that derivatives of chromenones can scavenge free radicals effectively, contributing to their potential therapeutic benefits .

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound suggest that it may inhibit cell growth in various cancer cell lines. For instance, a study on similar chromenone derivatives found promising antiproliferative effects against human cancer cell lines. The structural characteristics of this compound could enhance its efficacy in targeting cancer cells.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. Chromenone derivatives have been recognized for their ability to inhibit pro-inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves interactions with various molecular targets. The hydroxyl group can engage in hydrogen bonding with biological molecules, while the bromine atom enhances lipophilicity, facilitating membrane permeability . Molecular docking studies have indicated that this compound may interact with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these targets.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-oneContains a pyrazole ringAntimicrobial activity
6-AcetylcoumarinAcetyl group at position 6Antioxidant properties
7-HydroxycoumarinHydroxy group at position 7Anticoagulant effects

This table illustrates how variations in structure can influence the biological activities of chromenone derivatives.

Case Studies and Research Findings

Several studies have examined the biological activities associated with chromenones:

  • Antiproliferative Activity : A study conducted in 2019 synthesized various chromenone derivatives and evaluated their antiproliferative effects against cancer cell lines. Some derivatives exhibited significant inhibition of cell growth, suggesting potential applications in cancer therapy.
  • Antioxidant Activity : Another research effort focused on synthesizing multi-substituted coumarins and assessing their antioxidant properties using assays like ABTS- + scavenging. The results indicated that certain derivatives showed strong antioxidant activity, highlighting their therapeutic potential against oxidative stress-related conditions .
  • Antimicrobial Efficacy : A comparative study on the antimicrobial activity of different coumarin derivatives revealed that specific substitutions enhanced efficacy against bacterial strains, indicating that structural modifications can lead to improved biological performance .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves bromination of a precursor coumarin derivative followed by coupling with 4-hydroxyphenyl groups. A reported method achieved an 83.5% yield via nucleophilic substitution under reflux conditions using DMF as a solvent and K₂CO₃ as a base . Key optimization steps include:

  • Temperature control : Maintaining 80–90°C to avoid side reactions.
  • Purification : Column chromatography with silica gel (Rf = 0.71) to isolate the product .
  • Characterization : IR spectroscopy confirms C=O (1673 cm⁻¹) and C-Br (537 cm⁻¹) stretches, while ¹H NMR (CDCl₃) shows aromatic protons at δ 6.73–8.16 ppm .

How can the purity and structural integrity of this compound be validated?

Methodological Answer:
Use a combination of analytical techniques:

  • Elemental analysis : Compare calculated vs. observed values (e.g., C: 56.81% vs. 56.82%) to confirm stoichiometry .
  • Spectroscopy :
    • IR : Identify functional groups (e.g., hydroxyl at 1212 cm⁻¹) .
    • ¹H/¹³C NMR : Verify substituent positions (e.g., singlet for brominated aromatic protons) .
  • Melting point : A sharp m.p. of 317°C indicates high purity .
  • HPLC/UV-VIS : Monitor absorbance maxima at 251.52 nm and 337.27 nm for batch consistency .

What crystallographic methods are suitable for determining its solid-state structure?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELXL-97 for structure solution, achieving R-factors < 0.05 .
  • Key parameters :
    • Space group: P1 (triclinic)
    • Unit cell dimensions: a = 8.0774 Å, b = 12.6782 Å, c = 14.4396 Å .
    • Hydrogen bonding: Weak C–H···O interactions form S(6) ring motifs .

Advanced Research Questions

How do computational models predict the compound’s physicochemical and ADMET properties?

Methodological Answer:
Leverage quantum mechanics and molecular dynamics:

  • Software : Use Gaussian or Schrödinger Suite for DFT calculations.
  • Key properties :
    • XLogP : 3.8 (indicates moderate lipophilicity) .
    • Topological polar surface area : 46.5 Ų (suggests moderate permeability) .
    • ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration and CYP450 interactions .
  • Validation : Compare computed vs. experimental NMR/IR data to refine models .

What strategies resolve contradictions in biological activity data (e.g., anticancer vs. cytotoxicity)?

Methodological Answer:
Address discrepancies through:

  • Dose-response assays : Establish IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) .
  • Mechanistic studies :
    • Molecular docking : Identify binding to kinases or DNA topoisomerases .
    • Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest .
  • Control experiments : Test against known inhibitors (e.g., doxorubicin) to validate assay conditions .

How can hydrogen-bonding patterns in the crystal lattice inform drug formulation?

Methodological Answer:
Analyze intermolecular interactions using graph-set notation :

  • Crystal packing : The compound forms centrosymmetric dimers via C–H···O bonds (2.80 Å) .
  • Implications :
    • Solubility : Strong H-bonding may reduce aqueous solubility, necessitating co-crystallization with hydrophilic carriers.
    • Stability : Lattice energy calculations predict thermal stability up to 250°C .

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